molecular formula C23H22ClN3OS2 B2838894 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1163144-88-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride

Cat. No.: B2838894
CAS No.: 1163144-88-4
M. Wt: 456.02
InChI Key: ADJJGWFYIOAMSR-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 is overexpressed in cancers such as gliomas, where it confers resistance to radiotherapy and alkylating agents like temozolomide . Structurally, this compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a benzyl group at position 6 and an acetamide side chain. The hydrochloride salt enhances aqueous solubility, improving bioavailability for therapeutic applications. Preclinical studies suggest that APE1 inhibitors like this compound sensitize cancer cells to DNA-damaging therapies by disrupting BER, thereby increasing tumor susceptibility to apoptosis .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2.ClH/c1-15(27)24-22-21(23-25-18-9-5-6-10-19(18)28-23)17-11-12-26(14-20(17)29-22)13-16-7-3-2-4-8-16;/h2-10H,11-14H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJGWFYIOAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Tetrahydrothienopyridine Ring: This involves the reaction of a thienopyridine precursor with appropriate reagents to form the tetrahydrothienopyridine structure.

    Coupling Reactions: The benzothiazole and tetrahydrothienopyridine intermediates are coupled using a suitable linker, such as an acetamide group, under controlled conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its anti-inflammatory, anti-cancer, and antimicrobial activities. It is often used in studies to understand the structure-activity relationships (SAR) and to develop new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound for the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of this compound include derivatives with modifications at position 6 of the tetrahydrothieno[2,3-c]pyridine scaffold. Below is a detailed comparison based on enzymatic activity, cellular efficacy, and pharmacokinetics:

Compound Name Substituent (Position 6) APE1 IC50 (µM) Cellular Activity Pharmacokinetic Properties References
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride (Target) Benzyl Not reported Hypothesized to enhance alkylating agent cytotoxicity Likely improved solubility due to HCl salt; brain exposure inferred from structural analogs
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Isopropyl ~10 µM Enhances temozolomide/MMS cytotoxicity in HeLa cells Plasma half-life: 2.3 h; brain-to-plasma ratio: 0.8 (mice, i.p.)

Key Findings:

Structural Impact on APE1 Inhibition: The benzyl group in the target compound introduces greater steric bulk and lipophilicity compared to the isopropyl group in Compound 3. The hydrochloride salt in the target compound likely improves aqueous solubility, a critical factor for oral or intravenous administration.

Cellular and Therapeutic Implications: Compound 3 demonstrated potentiation of alkylating agents (e.g., methyl methanesulfonate) in HeLa cells, reducing viable cell counts by >50% at 10 µM . The benzyl analog is expected to exhibit similar or enhanced activity, particularly in APE1-overexpressing tumors like gliomas, where BER hyperactivity drives therapy resistance .

Pharmacokinetics and Brain Penetration :

  • Compound 3 showed favorable brain exposure in mice, with brain-to-plasma ratios supporting CNS efficacy . The benzyl derivative’s larger substituent may further modulate blood-brain barrier penetration, though this requires experimental validation.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a critical role in DNA repair and is a target for cancer therapy.

  • Molecular Formula: C34H37ClN4O3S3
  • Molecular Weight: 681.3 g/mol
  • CAS Number: 1216424-65-5

The compound exhibits significant inhibition of APE1, which is crucial for the repair of DNA damage. This inhibition can lead to the accumulation of apurinic sites in DNA, thereby enhancing the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). The structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can influence its inhibitory potency against APE1 and its overall biological activity.

Biological Evaluation

In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. Additionally, it has shown comparable activity in whole cell extracts from HeLa cells. The compound's ability to potentiate the effects of chemotherapeutic agents suggests its potential as an adjuvant therapy in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
APE1 InhibitionLow µM activity
Cytotoxicity EnhancementPotentiation of MMS and TMZ effects
ADME ProfileFavorable in vitro profile

Case Studies

  • Study on APE1 Inhibitors :
    In a focused medicinal chemistry effort, several analogs of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide were synthesized and evaluated for their biological activity. The study revealed that these compounds could significantly inhibit APE1 and enhance the cytotoxic effects of DNA-damaging agents in cancer cell lines.
  • In Vivo Evaluation :
    Animal studies indicated that when administered at a dose of 30 mg/kg body weight via intraperitoneal injection, the compound achieved good exposure levels in both plasma and brain tissues. This suggests potential for central nervous system penetration, which is advantageous for treating brain tumors.

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